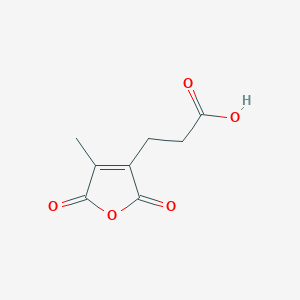

2,5-Dihydro-4-methyl-2,5-dioxo-3-furanpropanoic Acid

Description

The exact mass of the compound 2,5-Dihydro-4-methyl-2,5-dioxo-3-furanpropanoic Acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,5-Dihydro-4-methyl-2,5-dioxo-3-furanpropanoic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Dihydro-4-methyl-2,5-dioxo-3-furanpropanoic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(4-methyl-2,5-dioxofuran-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O5/c1-4-5(2-3-6(9)10)8(12)13-7(4)11/h2-3H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWBJLYXRIRBVQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC1=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50457909 | |

| Record name | 2,5-Dihydro-4-methyl-2,5-dioxo-3-furanpropanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50457909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

487-66-1 | |

| Record name | 2,5-Dihydro-4-methyl-2,5-dioxo-3-furanpropanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50457909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Dihydro-4-methyl-2,5-dioxo-3-furanpropanoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mass Spectrometric Analysis of 2,5-Dihydro-4-methyl-2,5-dioxo-3-furanpropanoic Acid

Executive Summary

This technical guide provides a comprehensive framework for the mass spectrometric analysis of 2,5-Dihydro-4-methyl-2,5-dioxo-3-furanpropanoic acid (DMDFP). As a bifunctional molecule incorporating both a reactive maleic anhydride derivative and a carboxylic acid, DMDFP presents unique analytical challenges and opportunities. This document outlines the foundational principles, experimental design, and data interpretation strategies essential for its characterization. We delve into the rationale behind selecting optimal ionization techniques and analytical platforms, primarily focusing on Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI). Furthermore, this guide proposes detailed, field-proven protocols and predictive fragmentation pathways, equipping researchers, scientists, and drug development professionals with the necessary tools to achieve robust and reliable analytical outcomes.

Section 1: Introduction to 2,5-Dihydro-4-methyl-2,5-dioxo-3-furanpropanoic Acid (DMDFP)

2,5-Dihydro-4-methyl-2,5-dioxo-3-furanpropanoic acid, also known by its synonym 2-(2-Carboxyethyl)-3-methylmaleic Anhydride, is a notable organic building block.[1][2] Its structure features a substituted maleic anhydride ring—a potent dienophile and Michael acceptor—and a flexible propanoic acid side chain, making it a valuable precursor in the synthesis of complex chemical entities. Accurate characterization via mass spectrometry is paramount for verifying its identity, assessing purity, and tracking its modification in chemical reactions.

The dual functionality of DMDFP dictates the analytical approach. The carboxylic acid moiety provides a readily ionizable site, ideal for "soft" ionization techniques like ESI, while the anhydride group is thermally sensitive, influencing the choice of sample introduction methods.

Table 1: Physicochemical Properties of DMDFP

| Property | Value | Reference(s) |

|---|---|---|

| Molecular Formula | C₈H₈O₅ | [1][2] |

| Molecular Weight | 184.15 g/mol | [1][2] |

| CAS Number | 487-66-1 | [1][2] |

| Physical Form | White Crystalline Powder | [1][2] |

| Melting Point | 99 °C | [1][2] |

| Key Synonyms | 2-(2-Carboxyethyl)-3-methylmaleic Anhydride |[1][2] |

Section 2: Foundational Principles: Selecting the Optimal MS Strategy

The selection of an appropriate mass spectrometry technique is the most critical decision in the analytical workflow. The physicochemical properties of DMDFP—moderate polarity, the presence of an acidic proton, and thermal lability—strongly favor a Liquid Chromatography-Mass Spectrometry (LC-MS) approach over Gas Chromatography-Mass Spectrometry (GC-MS).

-

Expertise-Driven Rationale: A GC-MS analysis would necessitate derivatization of the carboxylic acid to increase volatility (e.g., silylation).[3] However, this adds complexity and potential for side reactions with the anhydride ring. Furthermore, the anhydride moiety is susceptible to degradation at the high temperatures of a GC inlet. Therefore, LC-MS is the superior, more direct analytical strategy.

-

Ionization Technique Selection:

-

Electrospray Ionization (ESI): ESI is the premier choice for DMDFP.[4] It is a soft ionization technique that transfers pre-formed ions from solution into the gas phase with minimal fragmentation. The carboxylic acid group of DMDFP is readily deprotonated in solution, making it exceptionally sensitive to ESI in negative ion mode . This will predominantly form the [M-H]⁻ ion, providing a clear and unambiguous determination of the molecular weight.

-

Atmospheric Pressure Chemical Ionization (APCI): While also compatible with LC, APCI is generally better suited for less polar analytes and is a more energetic process than ESI, which could induce unwanted in-source fragmentation of the anhydride ring.

-

Based on this analysis, all subsequent protocols and discussions will focus on an optimized LC-ESI-MS/MS methodology.

Section 3: Experimental Design & Self-Validating Protocols

A robust analytical method is a self-validating one. The following protocols are designed to ensure reproducibility, sensitivity, and accuracy. The core principle is to establish a stable baseline, achieve good chromatographic peak shape, and generate a consistent ionization response.

Overall Analytical Workflow

The logical flow from sample to data interpretation is crucial for systematic analysis.

Caption: High-level workflow for DMDFP analysis.

Protocol: LC-ESI-MS/MS Analysis of DMDFP

This protocol provides a starting point for method development. Instrument parameters should be optimized to the specific system being used.

1. Standard and Sample Preparation: i. Prepare a 1.0 mg/mL stock solution of DMDFP in acetonitrile. ii. Create a working standard of 10 µg/mL by diluting the stock solution in the initial mobile phase composition (e.g., 95% Water/5% Acetonitrile with 0.1% formic acid). iii. For unknown samples, dissolve and dilute to an estimated final concentration of 1-10 µg/mL. iv. Causality Check: Using the initial mobile phase as the diluent prevents peak distortion upon injection. v. Filter all samples through a 0.22 µm PTFE syringe filter before placing them in the autosampler.

2. Instrumentation and Parameters: The analysis of organic acids by LC-MS is a well-established technique, often utilizing reversed-phase or mixed-mode chromatography for effective separation.[5][6][7][8]

Table 2: Recommended LC-MS/MS Parameters

| Parameter | Setting | Rationale & Field Insight |

|---|---|---|

| LC Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) | Provides good retention for moderately polar organic acids. The small particle size ensures high resolution. |

| Mobile Phase A | Water + 0.1% Formic Acid | The acid protonates silanols on the column, improving peak shape, and aids in the ESI process. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Standard organic solvent for reversed-phase chromatography. |

| Gradient | 5% B to 95% B over 8 minutes | A standard gradient to elute the analyte and clean the column. Adjust as needed for sample complexity. |

| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column, ensuring efficient ionization. |

| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |

| Injection Vol. | 2-5 µL | Balances sensitivity with the risk of column overloading. |

| Ionization Mode | ESI Negative | The carboxylic acid is easily deprotonated to form [M-H]⁻. |

| Capillary Voltage | -3.0 kV | Standard starting point for negative mode ESI. |

| Drying Gas Temp. | 325 °C | Facilitates desolvation of droplets. |

| Drying Gas Flow | 10 L/min | Assists in desolvation. |

| Nebulizer Gas | 35 psi | Aids in droplet formation. |

| MS1 Scan Range | m/z 50 - 300 | Covers the expected precursor ion (m/z 183.03) and potential low-mass adducts or contaminants. |

| MS/MS Precursor | m/z 183.03 | The deprotonated molecule [M-H]⁻. |

| Collision Gas | Nitrogen | Standard inert gas for Collision-Induced Dissociation (CID). |

| Collision Energy | 10-30 eV (Ramped) | Ramping the collision energy allows for the observation of both primary and secondary fragment ions in a single run. |

Section 4: Data Interpretation: Predicted Fragmentation Pathways

While no public mass spectrum for DMDFP is readily available, we can predict its fragmentation pathway with high confidence based on established chemical principles and data from analogous structures like dicarboxylic acids and maleic anhydride derivatives.[9][10][11] The primary fragmentation pathways for deprotonated dicarboxylic acids in ESI-MS/MS are decarboxylation (loss of CO₂) and loss of water.[9][10]

Predicted ESI-MS/MS Fragmentation of DMDFP ([M-H]⁻)

The analysis will focus on the collision-induced dissociation (CID) of the [M-H]⁻ precursor ion at m/z 183.03. The negative charge is localized on the carboxylate of the propanoic acid side chain, which directs the fragmentation cascade.

Sources

- 1. 2,5-Dihydro-4-methyl-2,5-dioxo-3-furanpropanoic Acid 97.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 2. 2,5-Dihydro-4-methyl-2,5-dioxo-3-furanpropanoic Acid 97.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]

- 3. Fragmentation of Dicarboxylic and Tricarboxylic Acids in the Krebs Cycle Using GC-EI-MS and GC-EI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synt ... - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00073D [pubs.rsc.org]

- 5. agilent.com [agilent.com]

- 6. lcms.cz [lcms.cz]

- 7. researchgate.net [researchgate.net]

- 8. imtakt.com [imtakt.com]

- 9. researchgate.net [researchgate.net]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. Mechanistic study of maleic anhydride grafting onto fatty double bonds using mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility of 2,5-Dihydro-4-methyl-2,5-dioxo-3-furanpropanoic Acid

Abstract

This technical guide provides a comprehensive analysis of the solubility of 2,5-Dihydro-4-methyl-2,5-dioxo-3-furanpropanoic Acid, a molecule of significant interest in contemporary chemical and pharmaceutical research. The document is structured to provide researchers, scientists, and drug development professionals with a foundational understanding of the compound's physicochemical properties, detailed methodologies for solubility assessment, and critical analysis of the factors influencing its dissolution. By integrating theoretical principles with practical, field-proven experimental protocols, this guide aims to serve as an essential resource for optimizing the use of this compound in various research and development applications.

Introduction: Understanding the Core Compound

2,5-Dihydro-4-methyl-2,5-dioxo-3-furanpropanoic Acid, also known by its synonym 2-(2-Carboxyethyl)-3-methylmaleic Anhydride, is a dicarboxylic acid anhydride with a molecular formula of C8H8O5 and a molecular weight of 184.15 g/mol .[1][2][3] Its structure, featuring a furanpropanoic acid moiety, suggests a molecule with complex solubility behavior, influenced by both its carboxylic acid group and the maleic anhydride ring.

The compound presents as a white to almost white crystalline powder. A comprehensive understanding of its solubility is paramount for its effective application in areas such as organic synthesis and the development of novel therapeutic agents. Solubility directly impacts bioavailability, reaction kinetics, and formulation strategies, making its characterization a critical early-stage step in the research and development pipeline.

Physicochemical Properties

A summary of the key physicochemical properties of 2,5-Dihydro-4-methyl-2,5-dioxo-3-furanpropanoic Acid is presented below. These parameters provide a baseline for predicting its behavior in various solvent systems.

| Property | Value | Source |

| Molecular Formula | C8H8O5 | PubChem[2] |

| Molecular Weight | 184.15 g/mol | PubChem[2] |

| Melting Point | 99 °C | Chemsrc[4] |

| Boiling Point | 391 °C at 760 mmHg | Chemsrc[4] |

| Density | 1.408 g/cm³ | Chemsrc[4] |

| Appearance | White to Almost white powder/crystal | TCI Chemicals |

| CAS Number | 487-66-1 | PureSynth[1] |

The Science of Solubility: Theoretical Framework

The solubility of a compound is governed by the principle of "like dissolves like." This adage encapsulates the concept that substances with similar intermolecular forces are more likely to be soluble in one another. For 2,5-Dihydro-4-methyl-2,5-dioxo-3-furanpropanoic Acid, its solubility is a nuanced interplay of several structural features:

-

The Carboxylic Acid Group (-COOH): This functional group is capable of hydrogen bonding and ionization, which typically enhances solubility in polar protic solvents like water and alcohols. The pKa of the carboxylic acid will be a critical determinant of its solubility in aqueous solutions at varying pH levels.

-

The Maleic Anhydride Ring: The anhydride moiety is susceptible to hydrolysis in the presence of water, which can lead to the formation of the corresponding dicarboxylic acid. This reaction can significantly alter the solubility profile.[5][6][7] While maleic anhydride itself is sparingly soluble in water, its hydrolyzed product, maleic acid, is readily soluble.[5]

-

The Methyl Group (-CH3): This nonpolar substituent contributes to the hydrophobic character of the molecule, potentially decreasing its solubility in highly polar solvents.

-

The Furan Ring: The furan ring itself is a heterocyclic aromatic compound with moderate polarity.

The interplay of these functional groups dictates that the solubility of 2,5-Dihydro-4-methyl-2,5-dioxo-3-furanpropanoic Acid will be highly dependent on the chosen solvent system.

Experimental Determination of Solubility: A Methodical Approach

A robust and reproducible methodology is essential for the accurate determination of solubility. The following section outlines a detailed, step-by-step protocol for assessing the solubility of 2,5-Dihydro-4-methyl-2,5-dioxo-3-furanpropanoic Acid in various solvents. This protocol is designed to be a self-validating system, incorporating controls and checks to ensure data integrity.

Materials and Equipment

-

2,5-Dihydro-4-methyl-2,5-dioxo-3-furanpropanoic Acid (>97% purity)[1]

-

Analytical balance (± 0.1 mg)

-

Vortex mixer

-

Thermostatic shaker bath or incubator

-

Centrifuge

-

HPLC system with a suitable detector (e.g., UV-Vis)

-

Calibrated pH meter

-

Class A volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

-

Selection of solvents (e.g., water, ethanol, methanol, acetone, dimethyl sulfoxide (DMSO), tetrahydrofuran (THF))

Experimental Workflow: The Shake-Flask Method

The equilibrium shake-flask method is a widely accepted and reliable technique for determining solubility. The workflow is visualized in the diagram below.

Sources

- 1. pure-synth.com [pure-synth.com]

- 2. 2,5-Dihydro-4-methyl-2,5-dioxo-3-furanpropanoic Acid | C8H8O5 | CID 11183025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,5-Dihydro-4-methyl-2,5-dioxo-3-furanpropanoic acid | CAS 487-66-1 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. CAS#:487-66-1 | 2,5-Dihydro-4-methyl-2,5-dioxo-3-furanpropanoic Acid | Chemsrc [chemsrc.com]

- 5. The solubility of maleic anhydride in water can be improved by the addition of certain solvents - Knowledge - Anquan Chemical [zbaqchem.com]

- 6. mychem.ir [mychem.ir]

- 7. Properties and Stability of Maleic Anhydride - Shanghai Douwin Chemical Co.,Ltd. [douwin-chem.com]

Methodological & Application

Experimental use of 2,5-Dihydro-4-methyl-2,5-dioxo-3-furanpropanoic Acid

This Application Note is structured to guide researchers through the advanced experimental use of 2,5-Dihydro-4-methyl-2,5-dioxo-3-furanpropanoic Acid , commonly referred to in bioconjugation literature as CDM (Carboxy-Dimethylmaleic anhydride derivative) or CDM-Acid .

This molecule is a critical heterobifunctional linker used primarily to construct pH-responsive drug delivery systems (DDS) . It enables the "charge reversal" strategy and acid-triggered drug release within the tumor microenvironment (TME) or endosomes.

Strategies for Acid-Labile Linker Synthesis and Tumor-Targeted Drug Delivery

Molecule: 2,5-Dihydro-4-methyl-2,5-dioxo-3-furanpropanoic Acid CAS: 487-66-1 Common Abbreviation: CDM / CDM-Acid Molecular Weight: 184.15 g/mol [1][2][3][4]

Executive Summary & Mechanism of Action

In modern drug delivery, "stealth" nanocarriers often suffer from poor cellular uptake due to PEGylation, while cationic carriers suffer from non-specific protein adsorption. CDM provides a solution via Charge Reversal and Intracellular Release .

The Dual-Functionality Mechanism

CDM possesses two distinct reactive motifs that allow for stepwise, orthogonal conjugation:

-

Propanoic Acid Tail (Stable Anchor): This carboxylic acid allows for permanent attachment to a carrier (e.g., PEG, Lipid, or Nanoparticle surface) via standard amide coupling (after activation to acid chloride).

-

Anhydride Ring (pH-Switch): The 2,5-dioxo furan ring (maleic anhydride derivative) reacts with primary amines (e.g., Doxorubicin, Proteins, siRNA-amines) to form a maleamic acid amide .

-

At pH 7.4 (Blood/Extracellular): The amide is stable and negatively charged (due to the generated carboxylate), repelling non-specific interactions.

-

At pH < 6.5 (Endosome/Tumor): The amide bond hydrolyzes rapidly, releasing the pristine drug and regenerating the anhydride (which eventually hydrolyzes to the diacid).

-

Visualization: The CDM Conjugation Logic

Figure 1: The stepwise conjugation logic of CDM. The propanoic acid tail anchors the linker to the carrier, preserving the anhydride ring for the subsequent pH-sensitive drug loading.

Experimental Protocols

Protocol A: Synthesis of CDM-Modified Carriers (Carrier-CDM)

Objective: To attach the CDM linker to a carrier (e.g., PEG-NH2) while keeping the anhydride ring intact for future drug loading.

Critical Warning: The anhydride ring is moisture-sensitive.[3] Do NOT use aqueous EDC/NHS coupling for this step, as it will hydrolyze the anhydride ring, rendering the pH-sensitivity useless. You must use the Acid Chloride method in anhydrous organic solvents.

Materials:

-

CDM (2,5-Dihydro-4-methyl-2,5-dioxo-3-furanpropanoic Acid)[1][2][5][6][7][8]

-

Oxalyl Chloride (2.0 M in DCM)

-

Anhydrous Dichloromethane (DCM)

-

Carrier with primary amine (e.g., mPEG-NH2, MW 2000-5000)

-

Triethylamine (TEA) or Pyridine

Step-by-Step Methodology:

-

Activation (Acid Chloride Formation):

-

Dissolve CDM (100 mg, ~0.54 mmol) in 5 mL anhydrous DCM under Argon/Nitrogen atmosphere.

-

Add Oxalyl Chloride (5-fold molar excess, ~2.7 mmol) dropwise on ice.

-

Optional: Add a catalytic drop of DMF to initiate the reaction.

-

Stir at 0°C for 30 mins, then room temperature (RT) for 2 hours.

-

Evaporation: Remove solvent and excess oxalyl chloride under vacuum. Repeat co-evaporation with anhydrous DCM 3 times to remove all traces of HCl/Oxalyl chloride. Residue is CDM-Cl.

-

-

Conjugation to Carrier:

-

Redissolve the CDM-Cl residue in anhydrous DCM (5 mL).

-

Separately, dissolve the Carrier (e.g., PEG-NH2, 1 eq relative to desired substitution) in anhydrous DCM with TEA (3 eq).

-

Add the CDM-Cl solution dropwise to the Carrier solution on ice.

-

Stir overnight at RT under inert atmosphere.

-

-

Purification:

-

Precipitate the polymer into cold diethyl ether (for PEG).

-

Filter and wash with ether.

-

Storage: Store as a powder at -20°C under desiccated conditions. Moisture will degrade the functionality over time.

-

Protocol B: pH-Sensitive Drug Loading (The "Click" Reaction)

Objective: React the Carrier-CDM (anhydride) with an amine-containing drug (e.g., Doxorubicin, antibody) to form the acid-labile bond.

Mechanism: The anhydride attacks the drug amine. This opens the ring, creating an amide bond (drug linkage) and a free carboxylic acid (charge generation).

Step-by-Step Methodology:

-

Preparation:

-

Dissolve the drug (e.g., Doxorubicin HCl) in DMSO or DMF.

-

Add Carrier-CDM (from Protocol A) to the solution.

-

-

Reaction Condition (Crucial):

-

Adjust pH to 8.0–8.5 using TEA or DIPEA.

-

Why? Basic pH deprotonates the drug amine (making it nucleophilic) and stabilizes the resulting maleamic acid product.

-

Stir for 4–6 hours at RT.

-

-

Purification:

-

Dialysis: Use a membrane (MWCO 3.5k) against PBS (pH 7.4) .

-

Note: Do NOT dialyze against water or acidic buffers, as this will trigger premature drug release.

-

Lyophilize the purified product.

-

Analytical Validation & Quality Control

To ensure the system works, you must validate the structure and the release kinetics.

NMR Characterization

-

Solvent: DMSO-d6 or CDCl3.

-

Key Signal: Look for the disappearance of the amine protons from the carrier and the appearance of the methyl peak of the CDM ring (~2.0 ppm) and the propanoic acid methylene protons (~2.5-2.8 ppm).

-

Verification of Ring Opening: In the final drug conjugate, the anhydride carbonyl peak (typically ~1720 cm⁻¹ in IR) should shift/broaden, and you should detect the formation of the amide and free carboxylate.

In Vitro Release Assay (The Acid Test)

Compare stability at physiological pH vs. intratumoral pH.

| Parameter | Condition A (Control) | Condition B (Tumor/Endosome) |

| Buffer | PBS, pH 7.4 | Acetate or Citrate Buffer, pH 5.0–6.0 |

| Temperature | 37°C | 37°C |

| Method | Dialysis bag (MWCO < Conjugate MW) | Dialysis bag |

| Sampling | HPLC / Fluorescence of dialysate | HPLC / Fluorescence of dialysate |

| Expected Result | < 10% release over 24h | > 80% release within 4–12h |

Troubleshooting & Expert Tips

-

Issue: Low Drug Loading.

-

Cause: Hydrolysis of the anhydride ring during Protocol A or storage.

-

Solution: Ensure strictly anhydrous conditions during the Oxalyl Chloride step. Verify the intermediate CDM-Cl activity by reacting a small aliquot with benzylamine and checking via TLC/HPLC.

-

-

Issue: Premature Release at pH 7.4.

-

Cause: The local microenvironment of the polymer might be slightly acidic, or the amide bond is destabilized by neighboring groups.

-

Solution: Ensure the final conjugate is stored in a buffered solid state. When redissolving, ensure the buffer capacity is strong enough to maintain pH 7.4.

-

-

Issue: Aggregation.

-

Cause: Charge reversal (Neutral -> Negative -> Neutral/Positive upon release) can drastically change solubility.

-

Solution: If using for nanoparticles, ensure the "Core" is stable independent of the surface charge, or use PEG-CDM as a shielding layer rather than the sole structural component.

-

References

-

PubChem. 2,5-Dihydro-4-methyl-2,5-dioxo-3-furanpropanoic Acid (CID 11183025).[2][7] National Library of Medicine. [Link]

-

Wang, T., et al. (2022). Inflammation-Regulated Nanodrug Sensitizes Hepatocellular Carcinoma to Checkpoint Blockade Therapy by Reprogramming the Tumor Microenvironment. ACS Applied Materials & Interfaces.[8] [Link]

-

Yamamoto, M., et al. Site-activatable targeting of macromolecular alendronate for accelerated fracture healing. Journal of Drug Targeting (Taylor & Francis). [Link]

-

Liu, J., et al. pH-Sensitive Nano-Systems for Drug Delivery in Cancer Therapy. (General reference for CDM chemistry mechanism). [Link]

Sources

- 1. 2,5-Dihydro-4-methyl-2,5-dioxo-3-furanpropanoic acid | CAS 487-66-1 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. 2,5-Dihydro-4-methyl-2,5-dioxo-3-furanpropanoic Acid | C8H8O5 | CID 11183025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. labproinc.com [labproinc.com]

- 4. abcr.com [abcr.com]

- 5. CAS#:487-66-1 | 2,5-Dihydro-4-methyl-2,5-dioxo-3-furanpropanoic Acid | Chemsrc [chemsrc.com]

- 6. αPD-1-conjugated acid-cleavable nanodrugs overcomes cellular immunotherapy barriers in pancreatic tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. SID 125307344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

Application Note: 2,5-Dihydro-4-methyl-2,5-dioxo-3-furanpropanoic Acid (MCM) as a Heterobifunctional Switch

This Application Note is designed for researchers in medicinal chemistry, bioconjugation, and drug delivery systems. It details the synthetic utility of 2,5-Dihydro-4-methyl-2,5-dioxo-3-furanpropanoic Acid (also known as MCM , CDM , or Hematinic Acid Anhydride ), focusing on its role as a heterobifunctional linker for pH-responsive drug release.

Introduction: The "Smart" Linker

2,5-Dihydro-4-methyl-2,5-dioxo-3-furanpropanoic acid (CAS: 487-66-1) is a specialized maleic anhydride derivative that functions as a "logic gate" in drug delivery. Unlike simple crosslinkers, this molecule possesses two distinct reactive handles with orthogonal reactivities:

-

The Anhydride Core (The "Switch"): Reacts rapidly with amines to form acid-labile maleamic acid bonds. This bond is stable at neutral pH (bloodstream) but hydrolyzes rapidly at acidic pH (endosomes/lysosomes), releasing the payload.

-

The Propanoic Acid Tail (The "Anchor"): A stable carboxylic acid that allows for permanent attachment to carriers (antibodies, nanoparticles, or hydrogels) via standard amide coupling (EDC/NHS chemistry).

This dual functionality makes MCM a critical intermediate for Antibody-Drug Conjugates (ADCs) , "Stealth" Liposomes , and pH-responsive hydrogels .

Technical Specifications

| Property | Data |

| Common Name | MCM, CDM, Hematinic Acid Anhydride |

| CAS Number | 487-66-1 |

| Formula | C₈H₈O₅ |

| MW | 184.15 g/mol |

| Reactivity Profile | C2/C5 (Anhydride): High reactivity toward primary amines ( |

| Solubility | Soluble in DMSO, DMF, THF. Hydrolyzes in water (slow at pH < 5, fast at pH > 8). |

| Storage | -20°C, under Argon/Nitrogen (Moisture Sensitive). |

Mechanism of Action: The pH-Switch

The utility of MCM relies on the neighboring group effect . When the anhydride ring opens upon reaction with a drug-amine, it forms a cis-maleamic acid.

-

Neutral pH (7.4): The carboxylate is deprotonated, preventing nucleophilic attack on the amide carbonyl. The drug remains bound.

-

Acidic pH (< 6.0): The carboxylate becomes protonated (COOH). The neighboring carboxylic acid acts as an intramolecular catalyst, attacking the amide bond to reform the anhydride, thereby ejecting the amine (drug) in its active form.

Diagram: Synthetic & Functional Landscape

The following diagram illustrates the workflow from the raw intermediate to the final pH-responsive conjugate.

Caption: Workflow showing the conversion of MCM into a drug conjugate and the acid-triggered release mechanism.

Experimental Protocols

Protocol A: Synthesis of pH-Sensitive Drug-Linker Conjugates

Objective: To attach a therapeutic amine (e.g., Doxorubicin, Cephradine) to the MCM anhydride ring while preserving the propanoic acid tail for future conjugation.

Materials:

-

MCM Anhydride (1.2 equivalents)

-

Amine-containing Drug (1.0 equivalent)[2]

-

Triethylamine (TEA) or DIPEA

-

Anhydrous DMF or DMSO

-

0.1 M HCl (for workup)

Step-by-Step Methodology:

-

Preparation: Dissolve 1.0 eq of the amine-drug in anhydrous DMF under nitrogen.

-

Activation: Add 1.5 eq of TEA to ensure the amine is deprotonated.

-

Coupling: Add 1.2 eq of MCM Anhydride (dissolved in minimal DMF) dropwise to the drug solution.

-

Note: The reaction is exothermic.[3] Maintain temperature at 0–4°C during addition to prevent side reactions at the propanoic acid site.

-

-

Incubation: Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC or HPLC. The anhydride peak (IR: ~1780 cm⁻¹) should disappear, and a new amide peak should appear.

-

Workup (Critical):

-

The product is a carboxylic acid (maleamic acid). Do not perform a standard basic wash, as high pH (>9) can induce premature hydrolysis or ring closure.

-

Acidify the reaction mixture carefully to pH ~4.0 using 0.1 M HCl.

-

Extract with Ethyl Acetate (EtOAc).

-

Dry over Na₂SO₄ and concentrate in vacuo.

-

-

Validation: ¹H NMR should show the loss of anhydride symmetry and the presence of the amide proton.

Protocol B: "Anchoring" the Conjugate to a Carrier

Objective: Covalent attachment of the MCM-Drug intermediate to a carrier (e.g., PEG-amine or Albumin) via the propanoic acid tail.

Materials:

-

MCM-Drug Conjugate (from Protocol A)

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

NHS (N-Hydroxysuccinimide)

-

Carrier (Protein/Polymer with free amines)

Step-by-Step Methodology:

-

Activation: Dissolve the MCM-Drug conjugate in PBS (pH 6.0) or MES buffer.

-

Expert Insight: Avoid pH > 7.5 during activation to prevent the hydrolysis of the acid-labile maleamic bond established in Protocol A.

-

-

Esterification: Add EDC (2.0 eq) and NHS (2.2 eq). Stir for 15 minutes at 4°C.

-

Conjugation: Add the Carrier (dissolved in PBS). Adjust pH to 7.2–7.4 immediately.

-

Reaction: Stir for 4–12 hours at 4°C.

-

Purification:

-

Small Molecules: Flash chromatography.

-

Proteins/Polymers: Dialysis (MWCO appropriate for carrier) against PBS (pH 7.4) or Size Exclusion Chromatography (SEC).

-

Storage: Lyophilize immediately. Solutions are stable at pH 7.4 but degrade over weeks.

-

Protocol C: Synthesis of Functionalized Pyrroles (Paal-Knorr Variation)

Objective: Use MCM as a scaffold for permanent heterocyclic synthesis (non-release applications).

Methodology:

-

Mix MCM (1 eq) and Primary Amine (1.1 eq) in Glacial Acetic Acid.

-

Reflux for 4–6 hours. The harsh acidic/thermal conditions force the ring-opening and subsequent dehydration/cyclization.

-

Result: Formation of a Pyrrole-3-propanoic acid derivative (if decarboxylation occurs) or a Maleimide derivative depending on exact conditions.

-

Note: For Maleimide synthesis (used in thiol-conjugation), use HMDS/ZnCl₂ in benzene instead of acetic acid reflux to avoid side reactions.

-

Troubleshooting & Quality Control

| Observation | Probable Cause | Corrective Action |

| Premature Drug Release | Buffer pH dropped below 6.5 during storage. | Store in PBS adjusted to pH 7.4–7.8. Avoid acidic buffers during purification. |

| Low Yield in Protocol B | Competition between the propanoic acid and the maleamic acid carboxyl. | The maleamic carboxyl is sterically hindered and electronically deactivated compared to the propanoic acid tail. Use stoichiometric EDC (1.1 eq) to favor the primary carboxyl. |

| Hydrolysis of Anhydride | Wet solvent used in Protocol A. | MCM is moisture sensitive. Dry solvents over molecular sieves (3Å) before use. |

References

-

Synthesis and Properties of MCM

-

pH-Sensitive Linker Chemistry (CDM/MCM)

-

Anhydride Ring Opening Mechanisms

- Source: Organic Chemistry Portal. "Synthesis and Reactions of Acid Anhydrides."

-

URL:[Link]

-

Maleic Anhydride in Polymer Science

Disclaimer: This guide is for research purposes only. All synthesis involving bioactive compounds should be conducted in a fume hood with appropriate PPE.

Sources

- 1. 2,5-Dihydro-4-methyl-2,5-dioxo-3-furanpropanoic Acid | C8H8O5 | CID 11183025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. EP0174272B1 - Process for the preparation of dimethylmaleic anhydride - Google Patents [patents.google.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. labsolu.ca [labsolu.ca]

- 5. 2,5-Dihydro-4-methyl-2,5-dioxo-3-furanpropanoic Acid 97.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 6. 2,5-Dihydro-4-methyl-2,5-dioxo-3-furanpropanoic Acid | 487-66-1 [chemicalbook.com]

- 7. A medusa-like β-cyclodextrin with 1-methyl-2-(2'-carboxyethyl) maleic anhydrides, a potential carrier for pH-sensitive drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

In vitro assay protocol for 2,5-Dihydro-4-methyl-2,5-dioxo-3-furanpropanoic Acid

In Vitro Assay for Characterizing 2,5-Dihydro-4-methyl-2,5-dioxo-3-furanpropanoic Acid as a Potential Histone Deacetylase Inhibitor

Abstract

This document provides a comprehensive guide for an in vitro assay to characterize the biological activity of 2,5-Dihydro-4-methyl-2,5-dioxo-3-furanpropanoic Acid. Given its structural features, notably the presence of a carboxylic acid moiety, a primary hypothesized mechanism of action is the inhibition of histone deacetylases (HDACs). This protocol details a robust, fluorescence-based assay to quantify the inhibitory potential of this compound on total HDAC activity from nuclear extracts. The described methodology is designed for researchers in drug discovery and chemical biology to obtain reliable and reproducible data.

Introduction and Scientific Rationale

2,5-Dihydro-4-methyl-2,5-dioxo-3-furanpropanoic acid (CAS 487-66-1), also known as 2-(2-Carboxyethyl)-3-methylmaleic anhydride, is a furanone derivative.[1][2][3][4] While specific biological activities of this compound are not extensively documented, the broader class of furanones has been investigated for various therapeutic effects, including anticancer and antimicrobial properties.[5][6][7] The structural motif of a carboxylic acid is found in several known enzyme inhibitors, including the well-characterized class of histone deacetylase (HDAC) inhibitors like valproic acid and vorinostat (SAHA).

HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues of histones and other proteins.[8] This deacetylation leads to a more condensed chromatin structure, generally associated with transcriptional repression.[9] Aberrant HDAC activity is implicated in the pathophysiology of numerous diseases, including cancer and inflammatory disorders, making HDACs a validated target for therapeutic intervention.[9] Therefore, screening novel chemical entities like 2,5-Dihydro-4-methyl-2,5-dioxo-3-furanpropanoic acid for HDAC inhibitory activity is a rational starting point for its biological characterization.

This application note describes a detailed protocol for a fluorometric in vitro assay to determine the inhibitory effect of 2,5-Dihydro-4-methyl-2,5-dioxo-3-furanpropanoic acid on HDAC activity. The assay is based on the deacetylation of a fluorogenic substrate by HDAC enzymes present in a nuclear extract.

Assay Principle

The core of this assay is a two-step enzymatic reaction. First, HDAC enzymes present in a sample (e.g., a nuclear extract from a cell line) deacetylate a synthetic substrate containing an acetylated lysine residue. In the second step, a developing reagent, which is a protease, cleaves the deacetylated substrate, releasing a fluorescent molecule. The intensity of the fluorescence is directly proportional to the HDAC activity. When an inhibitor like 2,5-Dihydro-4-methyl-2,5-dioxo-3-furanpropanoic acid is present, it blocks the HDAC-mediated deacetylation, resulting in a decrease in the fluorescent signal. The inhibitory activity of the compound can be quantified by measuring the reduction in fluorescence compared to an uninhibited control.

Materials and Reagents

-

Test Compound: 2,5-Dihydro-4-methyl-2,5-dioxo-3-furanpropanoic acid (CAS 487-66-1)

-

Cell Line: HeLa or K562 cells (as a source of nuclear HDACs)[10][11]

-

Nuclear Extraction Kit: (e.g., EpigenTek Cat # OP-0002 or similar)[12]

-

HDAC Activity Assay Kit: (e.g., Abcam ab1432, Epigenase™ HDAC Activity/Inhibition Direct Assay Kit, or similar fluorometric kits)[11][12][13]

-

HDAC Substrate (fluorogenic)

-

Assay Buffer

-

HDAC Inhibitor (e.g., Trichostatin A or SAHA for positive control)

-

Developer Solution

-

Deacetylated Standard

-

-

Protein Assay Kit: (e.g., BCA or Bradford assay)

-

96-well black, flat-bottom microplates

-

Microplate reader capable of measuring fluorescence (Excitation ~360 nm, Emission ~460 nm)[13]

-

Standard laboratory equipment (pipettes, tubes, incubator, etc.)

Experimental Workflow

The overall experimental workflow is depicted in the diagram below. This process involves the preparation of the test compound and controls, incubation with the nuclear extract and substrate, and finally, the measurement of HDAC activity.

Caption: Experimental workflow for the HDAC inhibition assay.

Detailed Protocol

5.1. Preparation of Nuclear Extract

-

Culture HeLa or K562 cells to a sufficient density (typically ~80-90% confluency for adherent cells or a density of 1-2 x 10^6 cells/mL for suspension cells).

-

Harvest the cells and prepare nuclear extracts according to the manufacturer's protocol of your chosen nuclear extraction kit.[12]

-

Determine the protein concentration of the nuclear extract using a BCA or Bradford protein assay.

-

Aliquot the nuclear extract and store at -80°C for future use to ensure consistency between experiments.[12]

5.2. Assay Procedure

-

Prepare the Test Compound:

-

Prepare a stock solution of 2,5-Dihydro-4-methyl-2,5-dioxo-3-furanpropanoic acid in a suitable solvent (e.g., DMSO).

-

Perform a serial dilution of the stock solution to obtain a range of concentrations for testing (e.g., from 100 µM to 1 nM).

-

-

Set up the Assay Plate:

-

Design a plate map including wells for:

-

Blank (no nuclear extract)

-

Negative Control (nuclear extract + vehicle)

-

Positive Control (nuclear extract + a known HDAC inhibitor like Trichostatin A)

-

Test Compound at various concentrations.

-

-

Add 85 µl of ddH₂O to each well. For the blank, this is the only addition in this step.[11]

-

Add the diluted nuclear extract (typically 5-10 µg of protein per well) to all wells except the blank.[11][12]

-

Add the test compound dilutions or controls to the appropriate wells. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically ≤1%).

-

-

Enzymatic Reaction:

-

Signal Development and Measurement:

-

Stop the enzymatic reaction by adding 10 µl of the Developer solution to each well.[11]

-

Incubate the plate at 37°C for 30 minutes to allow for the development of the fluorescent signal.[11]

-

Read the fluorescence on a microplate reader at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.[13]

-

Data Analysis and Interpretation

-

Subtract Background: Subtract the average fluorescence of the blank wells from all other measurements.

-

Calculate Percent Inhibition: The percentage of HDAC inhibition for each concentration of the test compound can be calculated using the following formula:

% Inhibition = [1 - (Fluorescence of Test Well / Fluorescence of Negative Control Well)] x 100

-

Determine IC₅₀: The half-maximal inhibitory concentration (IC₅₀) is the concentration of the inhibitor at which 50% of the HDAC activity is inhibited. Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R) to determine the IC₅₀ value.

Table 1: Example Data Presentation

| Compound Concentration (µM) | Average Fluorescence | % Inhibition |

| 0 (Vehicle Control) | 8500 | 0 |

| 0.1 | 7990 | 6 |

| 1 | 6375 | 25 |

| 10 | 4420 | 48 |

| 50 | 2125 | 75 |

| 100 | 1275 | 85 |

| Calculated IC₅₀ | ~10.5 µM |

Role of HDACs in Gene Regulation

The mechanism by which HDAC inhibitors affect cellular processes is rooted in their role in chromatin remodeling and gene expression. The diagram below illustrates the basic principle of HDAC action and its inhibition.

Caption: Role of HDACs in gene expression and the point of intervention for inhibitors.

Conclusion

The described in vitro fluorometric assay provides a reliable and high-throughput compatible method to evaluate the potential of 2,5-Dihydro-4-methyl-2,5-dioxo-3-furanpropanoic acid as an HDAC inhibitor. A confirmed inhibitory activity would warrant further investigation into its selectivity for different HDAC isoforms and its effects in cell-based assays to explore its therapeutic potential.

References

-

National Center for Biotechnology Information. (2019). Measuring Histone Deacetylase Inhibition in the Brain. PubMed Central. Retrieved from [Link]

-

National Center for Biotechnology Information. (2012). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. PubMed Central. Retrieved from [Link]

-

PureSynth. (n.d.). 2,5-Dihydro-4-Methyl-2,5-Dioxo-3-Furanpropanoic Acid 97.0%(GC). Retrieved from [Link]

-

EpigenTek. (2022). Epigenase™ HDAC Activity/Inhibition Direct Assay Kit (Colorimetric). Retrieved from [Link]

-

BPS Bioscience, Inc. (n.d.). NF-κB Reporter Kit (NF-κB Signaling Pathway). Biocompare. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2,5-Dihydro-4-methyl-2,5-dioxo-3-furanpropanoic Acid. PubChem. Retrieved from [Link]

-

Wikipedia. (n.d.). NF-κB. Retrieved from [Link]

-

Bio-Rad. (n.d.). Transcription - NF-kB signaling pathway. Retrieved from [Link]

-

ResearchGate. (n.d.). In vitro and in vivo toxicity of selected furanones. A) Cytotoxicity in... [Download Scientific Diagram]. Retrieved from [Link]

-

Cimmino, A., et al. (2016). Natural and Synthetic Furanones with Anticancer Activity. Natural Product Communications. Retrieved from [Link]

-

ResearchGate. (2016). (PDF) Natural and Synthetic Furanones with Anticancer Activity. Retrieved from [Link]

-

National Center for Biotechnology Information. (2014). 2(5H)-Furanone: A Prospective strategy for biofouling-control in membrane biofilm bacteria by quorum sensing inhibition. PubMed Central. Retrieved from [Link]

Sources

- 1. pure-synth.com [pure-synth.com]

- 2. 2,5-Dihydro-4-methyl-2,5-dioxo-3-furanpropanoic Acid | C8H8O5 | CID 11183025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,5-Dihydro-4-methyl-2,5-dioxo-3-furanpropanoic Acid 97.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]

- 4. 2,5-Dihydro-4-methyl-2,5-dioxo-3-furanpropanoic acid | CAS 487-66-1 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. Natural and Synthetic Furanones with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 2(5H)-Furanone: A Prospective strategy for biofouling-control in membrane biofilm bacteria by quorum sensing inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. resources.bio-techne.com [resources.bio-techne.com]

- 9. NF-κB - Wikipedia [en.wikipedia.org]

- 10. Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors [promega.sg]

- 11. content.abcam.com [content.abcam.com]

- 12. epigentek.com [epigentek.com]

- 13. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Handling and Storage of 2,5-Dihydro-4-methyl-2,5-dioxo-3-furanpropanoic Acid and Related Compounds

Introduction

These application notes provide a comprehensive guide for the safe handling and storage of 2,5-Dihydro-4-methyl-2,5-dioxo-3-furanpropanoic Acid. It is important to note that this specific chemical nomenclature does not correspond to a widely recognized or commercially available compound in major chemical databases. The systematic name suggests a derivative of a substituted furanone, a class of compounds that requires careful handling due to potential reactivity.

Given the structural ambiguity, this guide will focus on the handling and storage protocols for a closely related and well-documented compound: Citraconic Acid (also known as methylmaleic acid) and its corresponding anhydride, Citraconic Anhydride . These compounds share key structural motifs implied by the queried name, such as the carboxylic acid functionality and a substituted five-membered ring system. The principles outlined herein are based on the known reactivity and toxicology of these representative molecules and should serve as a robust starting point for researchers, scientists, and drug development professionals. A thorough risk assessment should always be conducted before handling any new or uncharacterized substance.

Chemical and Physical Properties

A clear understanding of the chemical and physical properties of the material is fundamental to its safe handling and storage. The data presented below is for Citraconic Acid, a plausible structural analog.

| Property | Value |

| Chemical Formula | C₅H₆O₄ |

| Molecular Weight | 130.10 g/mol |

| Appearance | White crystalline solid |

| Melting Point | 91-99 °C (decomposes) |

| Boiling Point | Decomposes |

| Solubility | Soluble in water, ethanol, and acetone |

| pKa | pKa1 = 2.42, pKa2 = 6.15 |

Health and Safety Information

Citraconic acid and its anhydride are classified as irritants and can cause severe eye damage. Appropriate personal protective equipment (PPE) is mandatory.

-

Eye Protection: Chemical safety goggles or a face shield are essential to prevent contact.

-

Skin Protection: A lab coat and chemical-resistant gloves (e.g., nitrile) should be worn.

-

Respiratory Protection: Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust or vapors. If significant aerosolization is expected, a respirator may be necessary.

-

Ingestion: Do not eat, drink, or smoke in the laboratory.

In case of exposure, follow standard first-aid procedures and seek medical attention. Always have the Safety Data Sheet (SDS) readily available.

Handling Protocols

The following protocols are designed to minimize risk during the handling of citraconic acid and related compounds.

Aliquoting and Weighing

-

Preparation: Before opening the container, ensure you are in a designated chemical handling area, such as a fume hood. Have all necessary equipment (spatula, weighing paper, secondary container) ready.

-

Dispensing: Carefully open the container. Use a clean, dry spatula to dispense the required amount of the solid onto weighing paper or directly into a tared vessel.

-

Containment: Avoid creating dust. If the material is a fine powder, consider using a powder funnel.

-

Cleaning: Promptly clean any spills using appropriate methods. For acidic compounds, a mild base like sodium bicarbonate solution can be used for neutralization before final cleanup.

-

Closure: Securely close the primary container immediately after use to prevent contamination and exposure.

Solution Preparation

-

Solvent Selection: Based on solubility data, choose an appropriate solvent. For citraconic acid, deionized water or ethanol are common choices.

-

Dissolution: Slowly add the weighed solid to the solvent while stirring. Gentle heating may be required for some compounds, but be cautious of decomposition at elevated temperatures.

-

pH Adjustment: If preparing a buffered solution, add acid or base dropwise while monitoring the pH. Be aware that the compound itself is acidic.

-

Storage of Solutions: Store prepared solutions in clearly labeled, sealed containers. For aqueous solutions, consider sterile filtration and refrigeration to prevent microbial growth.

Storage Guidelines

Proper storage is crucial for maintaining the integrity and stability of 2,5-Dihydro-4-methyl-2,5-dioxo-3-furanpropanoic Acid and its analogs.

Short-Term Storage (Days to Weeks)

-

Temperature: Store at room temperature (20-25 °C) or refrigerated (2-8 °C) as specified by the supplier. For many carboxylic acids, refrigeration can enhance stability.

-

Atmosphere: Store in a tightly sealed container to protect from atmospheric moisture, which can cause hydrolysis of any anhydride impurities.

-

Light: Protect from direct sunlight and strong artificial light, as UV radiation can promote degradation of unsaturated compounds. Amber glass vials are recommended.

Long-Term Storage (Months to Years)

-

Temperature: For optimal stability, store in a freezer at -20 °C.

-

Inert Atmosphere: For highly sensitive compounds or for maintaining high purity over long periods, consider storage under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

-

Desiccation: Store in a desiccator, especially if the compound is hygroscopic.

Incompatibility

Avoid contact with strong oxidizing agents, strong bases, and reducing agents, as these can lead to vigorous and potentially hazardous reactions. The carboxylic acid functionality will react with bases in a standard acid-base neutralization.

Waste Disposal

Dispose of waste material in accordance with local, state, and federal regulations. Acidic waste may need to be neutralized before disposal. Consult your institution's environmental health and safety (EHS) department for specific guidelines.

Experimental Workflow and Visualization

General Handling Workflow

The following diagram illustrates the general workflow for handling solid chemical reagents like citraconic acid.

Caption: General workflow for handling solid chemical reagents.

Logical Relationship for Storage Conditions

This diagram outlines the decision-making process for selecting appropriate storage conditions.

Caption: Decision tree for selecting appropriate storage conditions.

References

-

PubChem Compound Summary for Citraconic Acid. National Center for Biotechnology Information. [Link]

Validation & Comparative

Benchmarking 2,5-Dihydro-4-methyl-2,5-dioxo-3-furanpropanoic Acid against known inhibitors

This guide serves as a technical benchmark for 2,5-Dihydro-4-methyl-2,5-dioxo-3-furanpropanoic Acid (CAS 487-66-1), widely recognized in advanced bioconjugation and nanomedicine as CDM (or the CDM-derivative precursor).

While structurally analogous to metabolic intermediates like succinate, this molecule's primary utility in modern research is as a pH-sensitive, reversible inhibitor/masking agent for proteins and amine-functionalized nanocarriers.

Executive Summary & Chemical Identity

2,5-Dihydro-4-methyl-2,5-dioxo-3-furanpropanoic Acid (often abbreviated in functional contexts as CDM or CDM-Anhydride ) is a specialized maleic anhydride derivative. Unlike standard inhibitors that permanently disable enzymatic active sites or block receptors, CDM is designed for reversible inhibition via lysine acylation.

-

Primary Mechanism: Acylation of primary amines (

-amino group of Lysine) to form a maleamic acid amide. -

Unique Value Proposition: The resulting amide bond is acid-labile. It remains stable at physiological pH (7.4) but hydrolyzes rapidly in acidic environments (pH < 6.5), such as the endosome or tumor microenvironment, restoring the protein/polymer to its active state.

-

Differentiation:

-

vs. CMPF: Distinct from the uremic toxin 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF). Do not confuse the two; CDM is a functional reagent, CMPF is a metabolite.

-

vs. Irreversible Inhibitors: Unlike Succinic Anhydride, CDM modification is reversible.

-

Comparative Benchmark: CDM vs. Known Alternatives

The following table benchmarks CDM against its primary competitors in the field of reversible inhibition and charge-masking: Citraconic Anhydride (the historical standard) and Succinic Anhydride (the irreversible control).

Table 1: Physicochemical & Functional Comparison

| Feature | CDM (Topic) | Citraconic Anhydride (CA) | Succinic Anhydride (SA) |

| CAS Number | 487-66-1 | 616-02-4 | 108-30-5 |

| Inhibition Type | Reversible (pH-triggered) | Reversible (pH-triggered) | Irreversible (Stable) |

| Hydrolysis pH Range | pH 6.0 – 6.5 (Early Endosome) | pH 4.0 – 5.0 (Lysosome) | N/A (Stable Amide) |

| De-shielding Kinetics | Fast ( | Slow ( | Negligible Hydrolysis |

| Structural Analog | Methyl + Propionic Acid side chains | Methyl group only | Unsubstituted |

| Primary Application | siRNA Delivery / "Smart" Drug Release | Protein Purification / Crystallography | Permanent Charge Modification |

| Toxicity Profile | Low (Metabolites: Succinate analogs) | Low to Moderate | Low |

Expert Insight: Why Choose CDM?

-

For Drug Delivery: CDM is superior to Citraconic Anhydride because it cleaves at a slightly higher pH (6.0–6.5). This allows for "early escape" from endosomes before lysosomal degradation occurs, a critical factor in siRNA and cytosolic drug delivery efficiency.

-

For Enzyme Inhibition: If you require an inhibitor that can be removed under mild conditions (preserving protein structure), CDM provides a gentler release profile than Citraconic Anhydride, which often requires harsh acidification (pH 4.0) that may denature sensitive proteins.

Mechanism of Action: The "Charge-Reversal" Switch

The efficacy of CDM relies on a specific chemical toggle. Upon reaction with a lysine residue (positively charged), it forms a negatively charged amide. This Charge Reversal (

Visualization of the Pathway

The following diagram illustrates the reversible inhibition cycle of CDM.

Figure 1: The CDM Reversible Inhibition Cycle. The reagent masks positive amines at neutral pH, inhibiting function. Acidic conditions trigger hydrolysis, releasing the active protein and an inert acid byproduct.

Experimental Protocols

Protocol A: Reversible Inhibition of an Enzyme (Benchmarking Assay)

Objective: To quantify the inhibition efficiency and reversibility of CDM compared to Citraconic Anhydride.

Materials:

-

Target Enzyme (e.g., Lysozyme or Trypsin).

-

CDM (CAS 487-66-1) and Citraconic Anhydride (CAS 616-02-4).

-

Buffer A: 100 mM HEPES, pH 8.2 (Acylation Buffer).

-

Buffer B: 100 mM Acetate, pH 6.0 (Cleavage Buffer).

Workflow:

-

Solubilization: Dissolve CDM in anhydrous DMSO immediately before use (anhydrides hydrolyze in water).

-

Acylation (Inhibition):

-

Reactivation (The Benchmark Step):

-

Dilute the inhibited enzyme 1:10 into Buffer B (pH 6.0) .

-

Incubate at 37°C.

-

Aliquot every 5 minutes and measure activity.

-

-

Result Interpretation:

-

CDM: Should show >50% activity recovery within 10–15 minutes .

-

Citraconic Anhydride: Will show minimal recovery at pH 6.0 (requires pH < 5.0 for rapid cleavage).

-

Control (Succinic): Zero recovery.

-

Protocol B: Metabolic Interference Check (SDH Context)

Note: While CDM is primarily a masking agent, its structural similarity to succinate warrants a check for metabolic interference if used in live-cell metabolic assays.

-

System: Mitochondrial fraction or purified Succinate Dehydrogenase (Complex II).

-

Comparator: Malonate (Classic competitive inhibitor).

-

Assay: DCPIP reduction assay using Succinate as substrate.

-

Expectation: CDM (in its hydrolyzed acid form) may show weak competitive inhibition (

significantly higher than Malonate), but this is generally considered an off-target effect in bioconjugation contexts.

References

-

Santa Cruz Biotechnology. 2,5-Dihydro-4-methyl-2,5-dioxo-3-furanpropanoic acid (CAS 487-66-1) Product Data.

-

Gan, Z., et al. (2020). αPD-1-conjugated acid-cleavable nanodrugs overcomes cellular immunotherapy barriers in pancreatic tumors. (Demonstrates use of CDM as the acid-cleavable linker NAID-PEG-CDM).

-

Wong, S. C., et al. Co-Injection of a Targeted, Reversibly Masked Endosomolytic Polymer Dramatically Improves the Efficacy of Cholesterol-Conjugated Small Interfering RNAs In Vivo.[3] (Seminal paper on CDM masking for siRNA delivery).

-

TCI Chemicals. 2,5-Dihydro-4-methyl-2,5-dioxo-3-furanpropanoic Acid Specifications. [4]

-

Rozema, D. B., et al. (2007). Dynamic PolyConjugates for targeted in vivo delivery of siRNA to hepatocytes. (Establishes CDM vs. Citraconic Anhydride kinetics).

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. Co-Injection of a Targeted, Reversibly Masked Endosomolytic Polymer Dramatically Improves the Efficacy of Cholesterol-Conjugated Small Interfering RNAs In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. αPD-1-conjugated acid-cleavable nanodrugs overcomes cellular immunotherapy barriers in pancreatic tumors - PMC [pmc.ncbi.nlm.nih.gov]

A Researcher's Guide to Differentiating 2,5-Dihydro-4-methyl-2,5-dioxo-3-furanpropanoic Acid Isomers Through Spectroscopy

In the landscape of drug development and molecular research, the precise identification of isomers is a critical step that influences everything from biological activity to patentability. Positional isomers, molecules with the same chemical formula but different arrangements of functional groups, often exhibit distinct physical, chemical, and biological properties. This guide provides an in-depth spectroscopic comparison of two positional isomers of 2,5-Dihydro-4-methyl-2,5-dioxo-3-furanpropanoic Acid, offering a comprehensive analysis of how subtle structural differences are manifested in various spectroscopic techniques.

The two isomers under consideration are:

-

Isomer A: 3-(4-methyl-2,5-dioxo-2,5-dihydrofuran-3-yl)propanoic acid

-

Isomer B: 3-(3-methyl-2,5-dioxo-2,5-dihydrofuran-4-yl)propanoic acid

These compounds, also known as 2-(2-Carboxyethyl)-3-methylmaleic Anhydride and its isomer, present a common challenge in chemical synthesis and analysis: the unambiguous determination of substituent positions on a cyclic core.[1] This guide will navigate the nuances of ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to provide a clear, data-driven methodology for their differentiation.

Molecular Structures and Isomeric Distinction

The foundational difference between Isomer A and Isomer B lies in the placement of the methyl and propanoic acid groups on the maleic anhydride ring. This seemingly minor change has significant implications for the electronic environment of each atom within the molecule, which in turn governs their spectroscopic behavior.

Figure 1: Molecular structures of the two positional isomers.

Spectroscopic Comparison: Unraveling the Isomeric Fingerprints

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The differing positions of the methyl and propanoic acid groups in Isomers A and B will lead to distinct chemical shifts and coupling patterns.

-

Isomer A: The propanoic acid side chain is adjacent to the double bond, while the methyl group is on the double bond. The protons on the propanoic acid chain will likely experience deshielding effects from the nearby carbonyl and alkene groups. The methyl protons will appear as a singlet, with its chemical shift influenced by the adjacent carbonyl group.

-

Isomer B: The methyl group is adjacent to the double bond, while the propanoic acid group is on the double bond. The protons on the propanoic acid chain will be in a different electronic environment compared to Isomer A, leading to a different set of chemical shifts. The methyl protons, now attached to a carbon with a propanoic acid substituent, will also exhibit a different chemical shift.

Protons on carbon atoms adjacent to carbonyl groups are typically deshielded and absorb near 2 δ in the ¹H NMR spectrum.[2]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives a distinct signal, and its chemical shift is indicative of its electronic environment.

-

Carbonyl Carbons (C=O): The chemical shifts of the two carbonyl carbons in the anhydride ring will be subtly different between the two isomers due to the varying inductive and resonance effects of the adjacent substituents. Generally, carbonyl carbons in acids and esters resonate in the 170-185 ppm range.[3]

-

Olefinic Carbons (C=C): The positions of the methyl and propanoic acid groups directly influence the electronic density of the double bond carbons. This will result in different chemical shifts for these two carbons in each isomer. Alkene carbons typically appear in the 115-140 ppm region.[3]

-

Methyl and Propanoic Acid Carbons: The chemical shifts of the carbons in the methyl and propanoic acid side chains will also be distinct for each isomer, providing further points of comparison.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. While both isomers will show similar characteristic peaks for the anhydride and carboxylic acid functional groups, subtle differences in the positions and shapes of these bands can be used for differentiation.

Acid anhydrides are characterized by two carbonyl stretching peaks due to symmetric and asymmetric stretching.[4] For cyclic anhydrides, the lower-wavenumber C=O stretching peak is typically more intense.[4] The presence of conjugation can lower the C=O stretching frequencies.[2]

-

Carbonyl (C=O) Stretching: The electronic effects of the methyl and propanoic acid groups will slightly alter the bond strength of the carbonyl groups in the anhydride ring, leading to small but measurable shifts in their stretching frequencies. For a five-membered ring anhydride, these bands are expected around 1785 & 1865 cm⁻¹.[2] Citraconic anhydride, a related compound, shows typical anhydride carbonyl bands at 1770 and 1830 cm⁻¹.[5]

-

O-H Stretching: The carboxylic acid O-H stretch will appear as a very broad band in the region of 3300-2500 cm⁻¹.[6]

-

C=C Stretching: The position of the C=C stretching vibration will also be sensitive to the substitution pattern on the double bond.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. While both isomers will have the same molecular weight, their fragmentation patterns upon ionization will differ due to the different bond stabilities and rearrangement possibilities.

-

Molecular Ion Peak (M⁺): Both isomers will exhibit a molecular ion peak at the same m/z value corresponding to their molecular weight of C₈H₈O₅.

-

Fragmentation Pattern: The key to differentiation lies in the relative abundances of the fragment ions. The initial fragmentation will likely involve the loss of neutral molecules like CO, CO₂, or H₂O. Cleavage of bonds next to the carbonyl group is a common fragmentation pathway for carboxylic acids, leading to the loss of OH (M-17) or COOH (M-45).[7] The different positions of the substituents will influence which fragmentation pathways are favored, leading to a unique "fingerprint" for each isomer. For instance, the fragmentation of the propanoic acid side chain might show characteristic losses.[8][9]

Experimental Protocols

To obtain high-quality, reproducible data for the comparison of these isomers, the following experimental protocols are recommended.

Figure 2: General experimental workflow for spectroscopic comparison.

Protocol 1: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[10]

-

Instrument Setup: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Tune and shim the instrument to obtain optimal resolution.

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.[11]

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

Protocol 2: Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet): Mix a small amount of the sample (1-2 mg) with approximately 100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Sample Preparation (Thin Film): If the sample is soluble in a volatile solvent, dissolve a small amount and cast a thin film on a salt plate (e.g., NaCl or KBr) by allowing the solvent to evaporate.

-

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background correction using a spectrum of the pure KBr pellet or salt plate.

Protocol 3: Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).

-

Data Acquisition: Introduce the sample into the mass spectrometer and acquire the mass spectrum over a suitable m/z range. For detailed structural information, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern. Compare the relative intensities of the fragment ions between the two isomers.

Data Summary: A Comparative Overview

The following table summarizes the expected key spectroscopic data for the two isomers. These are predictive values based on established principles of spectroscopy and may vary slightly depending on experimental conditions.

| Spectroscopic Feature | Isomer A: 3-(4-methyl-2,5-dioxo-2,5-dihydrofuran-3-yl)propanoic acid | Isomer B: 3-(3-methyl-2,5-dioxo-2,5-dihydrofuran-4-yl)propanoic acid |

| ¹H NMR | ||

| Methyl Protons (s) | Shift influenced by adjacent C=O | Shift influenced by adjacent C-propanoic acid |

| Propanoic Protons | Distinct shifts due to proximity to C=C | Different shifts due to attachment to C=C |

| ¹³C NMR | ||

| C=O Carbons | ~170-185 ppm, two distinct signals | ~170-185 ppm, two distinct signals with different shifts from A |

| C=C Carbons | ~115-140 ppm, two distinct signals | ~115-140 ppm, two distinct signals with different shifts from A |

| IR (cm⁻¹) | ||

| C=O (anhydride) | Two bands (~1865 & 1785 cm⁻¹) | Two bands with slight shifts compared to A |

| O-H (acid) | Broad, ~3300-2500 cm⁻¹ | Broad, ~3300-2500 cm⁻¹ |

| MS (m/z) | ||

| Molecular Ion | C₈H₈O₅ | C₈H₈O₅ |

| Key Fragments | Unique pattern based on favored cleavage pathways | Different relative abundances of fragments compared to A |

Conclusion

The differentiation of positional isomers such as 3-(4-methyl-2,5-dioxo-2,5-dihydrofuran-3-yl)propanoic acid and 3-(3-methyl-2,5-dioxo-2,5-dihydrofuran-4-yl)propanoic acid is a task that requires a multi-faceted spectroscopic approach. While each technique provides valuable pieces of the structural puzzle, it is the synergistic interpretation of data from ¹H NMR, ¹³C NMR, IR, and MS that allows for an unambiguous assignment. The subtle yet significant differences in chemical shifts, vibrational frequencies, and fragmentation patterns serve as unique fingerprints for each isomer, underscoring the power of these analytical methods in modern chemical research and drug development.

References

-

Spectroscopy Online. (2018). The C=O Bond, Part IV: Acid Anhydrides. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

ResearchGate. (n.d.). Synthesis and Characterization of 2,5-furandicarboxylic acid-glycerol resin. [Link]

-

Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

-

ResearchGate. (2023). Chemical identification and differentiation of positional isomers of novel psychoactive substances – A comprehensive review. [Link]

-

ResearchGate. (n.d.). Relevant parts (a) of the FTIR spectrum of citraconic anhydride,.... [Link]

-

ResearchGate. (n.d.). The assignment of 1H and 13C chemical shifts for dihydro-3(2H)-furanone derivatives by means of specific 2H labelling experiments and 13C{1H} decoupling experiments. [Link]

-

ResearchGate. (n.d.). Maleic Anhydride and Its Derivatives: A Brief Review of Reactivity and Properties in Radical (Co)Polymerizations. [Link]

-

ResearchGate. (n.d.). Towards a better understanding of the electrosynthesis of 2,5-dicarboxy-2,5-dihydrofurans: structure, mechanism and influence over stereochemistry. [Link]

-

RSC Publishing. (2025). Tautomer identification troubles: the molecular structure of itaconic and citraconic anhydride revealed by rotational spectroscopy. [Link]

-

PubChem. (n.d.). 2,5-Dihydro-4-methyl-2,5-dioxo-3-furanpropanoic Acid. [Link]

-

PubMed. (2021). Differentiation of Positional Isomers of Halogenated Benzoylindole Synthetic Cannabinoid Derivatives in Serum by Hybrid Quadrupole/Orbitrap Mass Spectrometry. [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of propanoic acid C3H6O2 CH3CH2COOH fragmentation pattern. [Link]

-

ResearchGate. (2001). IR spectroscopy study of cyclic anhydride as intermediate for ester crosslinking of cotton cellulose by polycarboxylic acids. V. Comparison of 1,2,4‐butanetricarboxylic acid and 1,2,3‐propanetricarboxylic acid. [Link]

-

PubMed. (2012). 1H NMR assignment of oligomeric grafts of maleic anhydride-grafted polyolefin. [Link]

-

ResearchGate. (n.d.). Differentiating the aromatic positional isomers of methylbuphedrones and methoxybuphedrones via chemical ionization‐mass spectrometry. [Link]

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]

-

University of Calgary. (n.d.). IR: carboxylic acids. [Link]

-

PubMed. (2024). Identification of synthetic cathinone positional isomers using electron activated dissociation mass spectrometry. [Link]

-

SlidePlayer. (n.d.). ir spectrum of carboxylic acids and alcohols. [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

-

YouTube. (2023). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. [Link]

-

ResearchGate. (n.d.). MS fragmentation pattern of propionic acid, product of the thermolysis of succinic acid. [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. [Link]

-

PubMed Central. (2023). Novel maleic anhydride derivatives: liquid crystalline materials with enhanced mesomorphic and optical characteristics. [Link]

-

Compound Interest. (2015). A guide to 13c nmr chemical shift values. [Link]

-

ACS Publications. (2026). Acetylation-Tagging-Assisted Cocrystallization of Stubborn Molecules with Trinuclear Complexes. [Link]

-

Hindawi. (n.d.). Synthesis and Crystal Structure of (2,5-Dimethyl-2-phenyl-1,3-dioxane-5-yl) methanoic Acid. [Link]

Sources

- 1. 2,5-Dihydro-4-methyl-2,5-dioxo-3-furanpropanoic Acid 97.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. researchgate.net [researchgate.net]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. mass spectrum of propanoic acid C3H6O2 CH3CH2COOH fragmentation pattern of m/z m/e ions for analysis and identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. researchgate.net [researchgate.net]

- 10. echemi.com [echemi.com]

- 11. compoundchem.com [compoundchem.com]

A Senior Application Scientist's Guide to the Purity Assessment of 2,5-Dihydro-4-methyl-2,5-dioxo-3-furanpropanoic Acid from Various Suppliers

For: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Purity in Scientific Research